molecular formula C10H8Cl2N2S B1361452 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine CAS No. 405921-35-9

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine

Cat. No. B1361452
M. Wt: 259.15 g/mol
InChI Key: WXXIGOUTTGOBQI-UHFFFAOYSA-N
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Description

“5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine” is a complex organic compound. The “2,5-Dichloro-benzyl” part refers to a benzyl group (a phenyl ring attached to a CH2 group) that is dichlorinated, meaning it has two chlorine atoms attached at the 2nd and 5th positions . The “thiazol-2-ylamine” part refers to a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) attached to an amine group (NH2) at the 2nd position .


Molecular Structure Analysis

The molecular structure of “5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine” would likely be complex due to the presence of multiple functional groups and the dichlorination of the benzyl group .

Scientific Research Applications

Synthesis and Properties

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine is involved in various synthesis processes. For example, it reacts with primary and secondary amines, leading to the substitution of the chlorine atom in the benzoquinone ring by an amino group. The synthesized compounds exhibit specific chemical, spectroscopic, and electrochemical properties (Utinan et al., 1991).

Antimicrobial Activity

Several derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and tested for their antimicrobial properties. These compounds display activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Anthelmintic and Anti-inflammatory Activities

Thiazole derivatives, including those with 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine structure, have shown promising anthelmintic and anti-inflammatory activities in scientific studies. These activities were observed in synthesized compounds following specific reaction processes (Shetty et al., 2010).

Anticonvulsant Activity

Research has been conducted on the synthesis of 2-aminobenzothiazole derivatives, including those related to 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine, for their potential anticonvulsant activities. These studies aim to develop new, effective anticonvulsant drugs with lower toxicity (Singh et al., 2022).

Antifungal Agents

Compounds derived from 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and assessed for their potential as antifungal agents. These studies include the evaluation of their effectiveness against various fungal species (Narayana et al., 2004).

Antibacterial Agents

Novel derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been created for their potential use as antibacterial agents. These compounds have shown a broad spectrum of antibacterial activity against different microorganisms in vitro (Borad et al., 2015).

Cytotoxic Activity

Derivatives of 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine have been synthesized and tested for their cytotoxic activities against specific cell lines, contributing to the development of potential therapeutic agents (Gomha & Khalil, 2012).

properties

IUPAC Name

5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c11-7-1-2-9(12)6(3-7)4-8-5-14-10(13)15-8/h1-3,5H,4H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXIGOUTTGOBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=CN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352047
Record name 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine

CAS RN

405921-35-9
Record name 5-(2,5-Dichloro-benzyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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